![molecular formula C18H14INO3S B12005785 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid is a chemical compound with the formula C18H12INO4S. It contains a naphthalene core with an attached sulfinic acid group and a carbamoyl moiety. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the reaction of naphthalene with iodine to form 4-iodonaphthalene. Subsequently, the carbamoylation of 4-iodonaphthalene using an appropriate amine source yields the desired compound. Detailed reaction conditions and reagents would need to be explored further in the literature.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
Análisis De Reacciones Químicas
Reactivity: 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid can participate in various reactions:
Oxidation: The sulfinic acid group can undergo oxidation to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfinic acid group may yield the corresponding sulfide.
Substitution: The iodine atom can be substituted with other nucleophiles.
Iodine: Used for the initial iodination step.
Amine Sources: Necessary for carbamoylation.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Further research is needed to identify specific products.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: For specialized chemical processes.
Mecanismo De Acción
The exact mechanism by which 5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, further exploration could reveal related structures and their unique features.
Propiedades
Fórmula molecular |
C18H14INO3S |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
5-[2-(4-iodoanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C18H14INO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23) |
Clave InChI |
QAHOENIAWVDYRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)
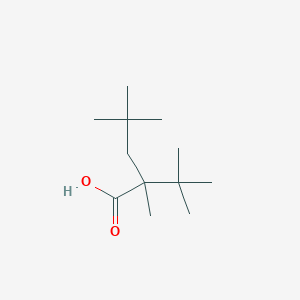
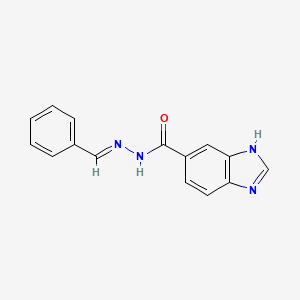

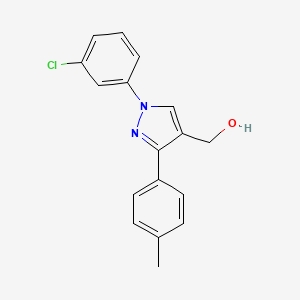
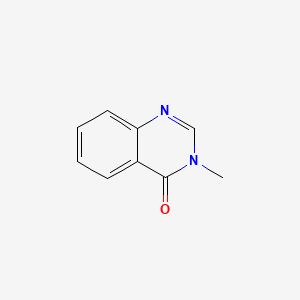

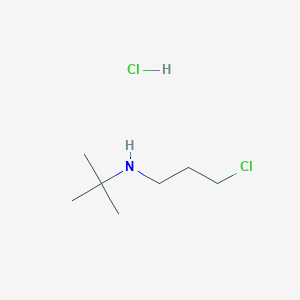

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


